molecular formula C29H28N2O5S B11579216 2-methyl-1,1-dioxido-3-(phenylcarbonyl)-2H-1,2-benzothiazin-4-yl 4-(piperidin-1-ylmethyl)benzoate

2-methyl-1,1-dioxido-3-(phenylcarbonyl)-2H-1,2-benzothiazin-4-yl 4-(piperidin-1-ylmethyl)benzoate

Cat. No.: B11579216
M. Wt: 516.6 g/mol
InChI Key: REBGDHIKXREMAL-UHFFFAOYSA-N
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Description

3-BENZOYL-2-METHYL-1,1-DIOXIDO-2H-1,2-BENZOTHIAZIN-4-YL 4-(1-PIPERIDINYLMETHYL)BENZOATE is a complex organic compound with a unique structure that includes benzoyl, methyl, and piperidinylmethyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-BENZOYL-2-METHYL-1,1-DIOXIDO-2H-1,2-BENZOTHIAZIN-4-YL 4-(1-PIPERIDINYLMETHYL)BENZOATE typically involves multiple steps. The starting materials often include benzothiazine derivatives and piperidine derivatives. The reaction conditions usually require specific catalysts and solvents to facilitate the formation of the desired product. For instance, the use of organic solvents like dichloromethane and catalysts such as palladium on carbon can be common in these synthetic routes .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. The process might include steps such as crystallization and purification through chromatography to isolate the final product .

Chemical Reactions Analysis

Types of Reactions

3-BENZOYL-2-METHYL-1,1-DIOXIDO-2H-1,2-BENZOTHIAZIN-4-YL 4-(1-PIPERIDINYLMETHYL)BENZOATE can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The conditions often involve controlled temperatures and pH levels to ensure the desired reaction pathway .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation might yield different benzothiazine derivatives, while substitution reactions can introduce new functional groups into the molecule .

Mechanism of Action

The mechanism of action of 3-BENZOYL-2-METHYL-1,1-DIOXIDO-2H-1,2-BENZOTHIAZIN-4-YL 4-(1-PIPERIDINYLMETHYL)BENZOATE involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The pathways involved may include signal transduction pathways and metabolic pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, 3-BENZOYL-2-METHYL-1,1-DIOXIDO-2H-1,2-BENZOTHIAZIN-4-YL 4-(1-PIPERIDINYLMETHYL)BENZOATE has unique structural features that confer specific chemical and biological properties. Its piperidinylmethyl group, for instance, may enhance its binding affinity to certain molecular targets, making it a valuable compound for research and potential therapeutic applications .

Properties

Molecular Formula

C29H28N2O5S

Molecular Weight

516.6 g/mol

IUPAC Name

(3-benzoyl-2-methyl-1,1-dioxo-1λ6,2-benzothiazin-4-yl) 4-(piperidin-1-ylmethyl)benzoate

InChI

InChI=1S/C29H28N2O5S/c1-30-26(27(32)22-10-4-2-5-11-22)28(24-12-6-7-13-25(24)37(30,34)35)36-29(33)23-16-14-21(15-17-23)20-31-18-8-3-9-19-31/h2,4-7,10-17H,3,8-9,18-20H2,1H3

InChI Key

REBGDHIKXREMAL-UHFFFAOYSA-N

Canonical SMILES

CN1C(=C(C2=CC=CC=C2S1(=O)=O)OC(=O)C3=CC=C(C=C3)CN4CCCCC4)C(=O)C5=CC=CC=C5

Origin of Product

United States

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